molecular formula C14H18N4O3 B2488558 5-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one CAS No. 2034210-27-8

5-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one

Cat. No.: B2488558
CAS No.: 2034210-27-8
M. Wt: 290.323
InChI Key: BANLALAERFVSOM-UHFFFAOYSA-N
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Description

5-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one is a chemical compound that features a pyrrolidin-2-one core structure.

Scientific Research Applications

This compound is utilized in scientific research for its unique properties. It is used in drug discovery due to its potential biological activities. Additionally, it serves as a versatile synthon in organic synthesis, allowing for the creation of various functionalized derivatives . In material science, it is employed for its structural properties, which can be leveraged in the development of new materials.

Preparation Methods

The synthesis of 5-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one involves several steps. One common method includes the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . The process involves the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like Cu(II) catalysts and additives such as DMAP . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the formation of pyrrolidin-2-ones involves a domino process that includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Comparison with Similar Compounds

5-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolidine derivatives and pyrazolo[3,4-d]pyrimidine derivatives . These compounds share structural similarities but may differ in their biological activities and applications. For example, pyrazolo[3,4-d]pyrimidine derivatives are known for their CDK2 inhibitory activity, which is a target for cancer treatment

Properties

IUPAC Name

5-(3-pyrazin-2-yloxypiperidine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c19-12-4-3-11(17-12)14(20)18-7-1-2-10(9-18)21-13-8-15-5-6-16-13/h5-6,8,10-11H,1-4,7,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANLALAERFVSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CCC(=O)N2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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